pyrrolidine MCHR1 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine MCHR1 antagonist 1 is a synthetic organic compound designed to inhibit the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is involved in regulating energy homeostasis, appetite, and other physiological functions.
Preparation Methods
The synthesis of pyrrolidine MCHR1 antagonist 1 involves several steps. One classical method for preparing pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . The specific synthetic route for this compound includes the following steps:
- Formation of the pyrrolidine ring through cycloaddition reactions.
- Functionalization of the pyrrolidine ring to introduce various substituents.
- Final coupling reactions to attach the desired functional groups .
Chemical Reactions Analysis
Pyrrolidine MCHR1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyrrolidine MCHR1 antagonist 1 has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.
Biology: It is studied for its role in modulating the MCHR1 receptor, which is involved in various physiological processes.
Medicine: The compound is being investigated for its potential as an anti-obesity drug due to its ability to inhibit MCHR1 and regulate energy balance
Mechanism of Action
Pyrrolidine MCHR1 antagonist 1 exerts its effects by binding to the MCHR1 receptor, a G protein-coupled receptor predominantly found in the central nervous system. By inhibiting this receptor, the compound modulates signaling pathways involved in energy homeostasis, appetite regulation, and other physiological functions. The binding of the antagonist to MCHR1 prevents the activation of downstream signaling cascades, thereby reducing food intake and promoting weight loss .
Comparison with Similar Compounds
Pyrrolidine MCHR1 antagonist 1 is unique compared to other MCHR1 antagonists due to its specific chemical structure and binding affinity. Similar compounds include:
NGD-4715: A piperazine-based MCHR1 antagonist that has shown promise in clinical trials.
Bis-pyridylpyridones: Another class of MCHR1 antagonists with different chemical structures and pharmacological profiles.
This compound stands out due to its potent inhibitory activity and favorable pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H33ClN2O4 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3R,4S)-1-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C26H33ClN2O4/c1-32-23-7-5-19(6-8-23)24-18-29(12-9-26(31)10-13-33-14-11-26)17-20(24)15-25(30)28-22-4-2-3-21(27)16-22/h2-8,16,20,24,31H,9-15,17-18H2,1H3,(H,28,30)/t20-,24+/m0/s1 |
InChI Key |
OLINDOIRFAZHRH-GBXCKJPGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.